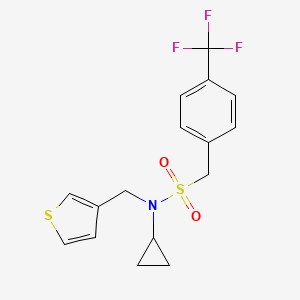

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S2/c17-16(18,19)14-3-1-12(2-4-14)11-24(21,22)20(15-5-6-15)9-13-7-8-23-10-13/h1-4,7-8,10,15H,5-6,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXURFKRNIPSZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Cyclopropyl Group: Starting from a suitable cyclopropane precursor, the cyclopropyl group can be introduced through cyclopropanation reactions.

Introduction of the Thiophen-3-ylmethyl Group: This step may involve the use of thiophene derivatives and appropriate alkylation reactions.

Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.

Formation of the Methanesulfonamide Core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient (API) in the treatment of specific diseases.

Industry: The compound may find applications in the development of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent variations, and pharmacological profiles. Below is a comparative analysis with key sulfonamide derivatives and related scaffolds:

Structural Analogues from Evidence

Functional Group Analysis

- Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to phenyl, as seen in kinase inhibitors like imatinib derivatives.

Pharmacological and Physicochemical Comparisons

Key Differentiators

- The thiophen-3-ylmethyl group in the target compound is rare in sulfonamide literature, offering unique electronic and steric properties compared to benzyl or pyridylmethyl analogs.

- The N-cyclopropyl-N-alkyl substitution pattern may reduce off-target effects compared to diaryl sulfonamides, as cyclopropyl’s small size avoids unintended receptor interactions.

Research Implications and Limitations

While structural analogs from and related scaffolds provide mechanistic insights, direct pharmacological data for the target compound remain scarce. Further studies are needed to validate its binding affinity, selectivity, and ADMET profile.

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyclopropyl group, a thiophene moiety, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is .

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties . It has been shown to be effective against various strains of bacteria, including antibiotic-resistant strains.

- Mechanism of Action : The mode of action appears to involve disruption of bacterial cell function, potentially through inhibition of macromolecular synthesis. This suggests that the compound may target multiple pathways within bacterial cells, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines.

- Case Study : A study evaluating the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells revealed that it showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The compound induced apoptosis at lower concentrations, suggesting a favorable therapeutic index .

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL | Effective against biofilm formation |

| Enterococcus faecalis | 1.0 µg/mL | More effective than vancomycin |

| Escherichia coli | 2.0 µg/mL | Shows broad-spectrum activity |

Table 2: Cytotoxicity Profile in Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Comparison Drug |

|---|---|---|---|

| FaDu (hypopharyngeal carcinoma) | 10 | 70 | Bleomycin (15 µM) |

| MCF-7 (breast cancer) | 15 | 65 | Doxorubicin (20 µM) |

| A549 (lung cancer) | 12 | 60 | Cisplatin (25 µM) |

Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, revealing that modifications can enhance its biological activity. For instance, the introduction of additional functional groups has been shown to improve selectivity and potency against specific bacterial strains while reducing cytotoxicity to human cells .

Q & A

Q. What synthetic strategies are recommended for preparing N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide with high purity?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted sulfonyl chlorides and amines. A typical protocol involves:

Q. Table 1: Key Synthetic Parameters from Analogous Studies

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Absolute ethanol | |

| Catalyst | HCl (2 drops, concentrated) | |

| Temperature | Reflux (~78°C) | |

| Recrystallization | Ethanol or mixed solvent systems |

Q. What spectroscopic and crystallographic methods are critical for confirming the molecular structure of this sulfonamide?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure by growing single crystals via slow evaporation (e.g., ethanol/water mixtures) and analyze using a diffractometer (e.g., Mo-Kα radiation, as in ).

- Spectroscopy : Confirm functional groups via:

Advanced Research Questions

Q. How can researchers systematically evaluate the impact of the trifluoromethyl group on the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Studies : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and quantify electron-withdrawing effects of the -CF group. Compare with non-fluorinated analogs (e.g., methyl or -CH derivatives).

- Hammett Analysis : Correlate substituent effects (σ for -CF = 0.43) with reaction rates in nucleophilic substitution or hydrolysis assays ().

Q. What experimental approaches are suitable for resolving contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Orthogonal Assays : Validate activity using independent methods (e.g., enzyme inhibition + cellular assays).

- Comparative Studies : Synthesize and test structural analogs (e.g., replacing thiophene with furan or altering cyclopropyl substituents) to isolate contributing moieties ().

- Data Reprodubility : Standardize protocols for solvent purity, temperature control, and biological replicates.

Q. How to design a structure-activity relationship (SAR) study focusing on the cyclopropyl and thiophen-3-ylmethyl substituents?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with:

- Cyclopropyl modifications : Larger rings (e.g., cyclobutyl) or substituted cyclopropanes.

- Thiophene replacements : Benzothiophene or pyridine rings.

- Activity Profiling : Test analogs in target-specific assays (e.g., kinase inhibition) and analyze trends using multivariate regression or machine learning models ().

Q. Table 2: Key SAR Variables and Hypotheses

| Variable | Hypothesis | Experimental Test |

|---|---|---|

| Cyclopropyl ring size | Smaller rings enhance rigidity | Compare IC values |

| Thiophene vs. benzothiophene | Planarity affects binding | X-ray co-crystallography |

Q. What methodologies are recommended for assessing metabolic stability in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.